An In-depth Technical Guide to 3,5-Dibromo-1H-indazole: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to 3,5-Dibromo-1H-indazole: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 40598-76-3
Abstract
3,5-Dibromo-1H-indazole is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural framework, featuring bromine atoms at the 3 and 5 positions, provides strategic points for chemical modification, enabling the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3,5-Dibromo-1H-indazole, with a particular focus on its role in the development of kinase inhibitors for therapeutic intervention. Detailed experimental protocols, data summaries, and pathway visualizations are presented to support researchers in leveraging this compound for their drug discovery and development endeavors.
Core Properties of 3,5-Dibromo-1H-indazole
3,5-Dibromo-1H-indazole is a solid, crystalline compound at room temperature. The presence of two bromine atoms significantly influences its chemical reactivity and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Dibromo-1H-indazole is presented in Table 1. These properties are essential for its handling, formulation, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 40598-76-3 | [1] |
| Molecular Formula | C₇H₄Br₂N₂ | [2] |
| Molecular Weight | 275.93 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 178-182 °C | |
| Boiling Point | Not determined | |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Limited solubility in water. | |
| Purity | Typically >95% | [2] |
Spectroscopic Data
The structural integrity of 3,5-Dibromo-1H-indazole is confirmed through various spectroscopic techniques. Representative data is summarized in Table 2.
| Technique | Key Features |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The N-H proton of the indazole ring exhibits a characteristic broad singlet at a downfield chemical shift. |
| ¹³C NMR | Aromatic carbons appear in the range of 110-140 ppm. The carbon atoms attached to bromine will show a characteristic chemical shift. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-Br stretching (in the fingerprint region). |
Synthesis and Reactivity
The synthesis of 3,5-Dibromo-1H-indazole can be achieved through the bromination of a suitable indazole precursor. The bromine atoms at positions 3 and 5 serve as versatile handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
General Synthesis Protocol: Bromination of 1H-Indazole
A common method for the synthesis of 3,5-Dibromo-1H-indazole involves the direct bromination of 1H-indazole.
Experimental Protocol:
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Reaction Setup: To a solution of 1H-indazole in a suitable solvent (e.g., acetic acid or N,N-dimethylformamide), add a brominating agent (e.g., bromine or N-bromosuccinimide) portion-wise at a controlled temperature (typically 0-25 °C).
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.
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Isolation and Purification: The product can be isolated by filtration if it precipitates or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Key Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the C3 and C5 positions of 3,5-Dibromo-1H-indazole are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for generating molecular diversity in drug discovery programs.
Experimental Protocol (General Suzuki-Miyaura Coupling):
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Reaction Setup: In a reaction vessel, combine 3,5-Dibromo-1H-indazole, the desired boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃), and an appropriate solvent (e.g., dioxane, toluene, or DMF/water mixture).
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Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen.
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Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Applications in Drug Discovery and Development
The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently found in clinically approved drugs and late-stage clinical candidates. Its ability to form key hydrogen bond interactions with protein targets, particularly kinases, makes it an attractive core for inhibitor design.
Role as a Kinase Inhibitor Scaffold
Derivatives of 3,5-Dibromo-1H-indazole are extensively explored as inhibitors of various protein kinases involved in cancer cell signaling pathways. The indazole core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The substituents introduced at the 3 and 5 positions via cross-coupling reactions can be tailored to occupy adjacent hydrophobic pockets and interact with other key residues, thereby enhancing potency and selectivity.
Potential Therapeutic Targets
While specific signaling pathways directly modulated by 3,5-Dibromo-1H-indazole itself are not extensively documented, its derivatives have been investigated as inhibitors of several key cancer-related kinases, including but not limited to:
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Vascular Endothelial Growth Factor Receptors (VEGFRs): Involved in angiogenesis, the formation of new blood vessels that supply tumors.
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Fibroblast Growth Factor Receptors (FGFRs): Implicated in cell proliferation, survival, and migration.
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Polo-like Kinases (PLKs): Crucial regulators of cell cycle progression and mitosis.
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Pim Kinases: Serine/threonine kinases that regulate cell survival and proliferation.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3,5-Dibromo-1H-indazole. It is advisable to consult the Safety Data Sheet (SDS) before use.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3,5-Dibromo-1H-indazole is a valuable and strategically important building block for the synthesis of novel bioactive molecules. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse chemical libraries. The established role of the indazole scaffold in kinase inhibition underscores the potential of 3,5-Dibromo-1H-indazole as a key intermediate in the development of targeted therapies for cancer and other diseases. This technical guide serves as a foundational resource for researchers to effectively utilize this compound in their drug discovery efforts.
